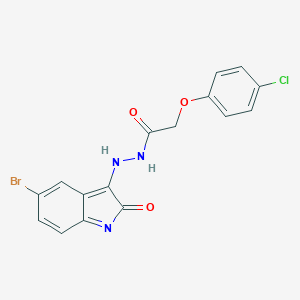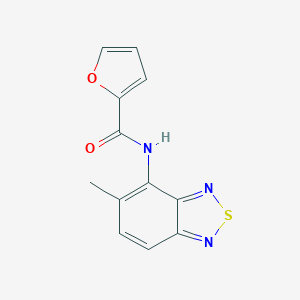
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in various physiological processes such as inflammation, immune response, and neurotransmission. MRS2578 has been widely used in scientific research to investigate the function and mechanism of the P2Y6 receptor.
Mécanisme D'action
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide acts as a selective antagonist of the P2Y6 receptor, which is activated by uridine diphosphate (UDP). The P2Y6 receptor is involved in various physiological processes such as inflammation, immune response, and neurotransmission. By blocking the activation of the P2Y6 receptor, 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide can modulate these processes and provide insights into the function of the receptor.
Biochemical and Physiological Effects:
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. For example, in microglia cells, 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In bone cells, 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to regulate osteoclast differentiation and bone resorption. These effects suggest that 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide may have potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide in scientific research is its selectivity for the P2Y6 receptor, which allows for specific modulation of this receptor without affecting other purinergic receptors. However, one limitation of 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide is its relatively low potency, which may require higher concentrations to achieve the desired effect. Additionally, the synthesis of 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide can be complex and time-consuming, which may limit its availability for some research groups.
Orientations Futures
There are several future directions for research involving 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide and the P2Y6 receptor. One potential direction is the investigation of the role of the P2Y6 receptor in other physiological processes, such as cancer progression or cardiovascular disease. Additionally, the development of more potent and selective antagonists of the P2Y6 receptor may allow for more precise modulation of this receptor and provide new insights into its function. Finally, the use of 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide in preclinical studies may provide a basis for the development of new therapeutic agents targeting the P2Y6 receptor.
Méthodes De Synthèse
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide can be synthesized using a multistep process starting from 2-naphthol. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then subjected to a series of reactions, including bromination, reduction, and substitution, to obtain the final product. The synthesis of 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been described in detail in several publications.
Applications De Recherche Scientifique
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been used in various scientific research studies to investigate the role of the P2Y6 receptor in different physiological processes. For example, 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines in microglia cells, suggesting a potential therapeutic application in neuroinflammatory diseases. 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has also been used to study the role of the P2Y6 receptor in bone metabolism, where it has been shown to regulate osteoclast differentiation and bone resorption.
Propriétés
Formule moléculaire |
C17H16N2O3S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
6-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-22-16-6-4-15-10-17(7-5-14(15)9-16)23(20,21)19-12-13-3-2-8-18-11-13/h2-11,19H,12H2,1H3 |
Clé InChI |
YTZNXNBAQYRBCD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Solubilité |
13.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)


![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)




![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)
